H-Cys(bzl)-gly-OH

説明

H-Cys(bzl)-gly-OH, also known as S-benzyl-L-cysteine-glycine, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis and protein science due to its ability to protect the thiol group of cysteine during chemical reactions. The benzyl group attached to the sulfur atom of cysteine provides stability and prevents unwanted side reactions, making it a valuable intermediate in the synthesis of peptides and proteins.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-gly-OH typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting S-benzyl-L-cysteine is then coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using automated peptide synthesizers. These machines allow for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .

化学反応の分析

Types of Reactions: H-Cys(bzl)-gly-OH can undergo various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are important for the structural stability of proteins.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Hydrogen fluoride (HF) or sodium in liquid ammonia (Na/NH3) can be used to remove the benzyl group.

Major Products Formed:

Oxidation: Formation of disulfide-linked peptides or proteins.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of free cysteine-glycine peptides.

科学的研究の応用

H-Cys(bzl)-gly-OH has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins. The benzyl group provides protection during chemical reactions, allowing for selective modifications.

Biology: Employed in the study of protein folding and stability. The formation and reduction of disulfide bonds are crucial for understanding protein structure and function.

Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics. The stability provided by the benzyl group enhances the bioavailability of peptide drugs.

Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

作用機序

The mechanism of action of H-Cys(bzl)-gly-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The benzyl group attached to the sulfur atom provides stability and can be selectively removed under acidic conditions. This allows for the controlled formation and reduction of disulfide bonds, which are essential for the structural integrity of peptides and proteins .

類似化合物との比較

S-benzyl-L-cysteine (H-Cys(bzl)-OH): Similar to H-Cys(bzl)-gly-OH but without the glycine residue. Used for protecting the thiol group of cysteine.

S-acetamidomethyl-L-cysteine (H-Cys(Acm)-OH): Another cysteine derivative used for thiol protection. The acetamidomethyl group provides stability and can be removed under milder conditions compared to the benzyl group.

S-tert-butyl-L-cysteine (H-Cys(tBu)-OH): Used for thiol protection with a tert-butyl group.

Uniqueness of this compound: this compound is unique due to the presence of both the benzyl-protected cysteine and the glycine residue. This combination allows for the synthesis of more complex peptides and provides additional stability during chemical reactions. The benzyl group offers robust protection, making it suitable for use in harsh reaction conditions .

生物活性

H-Cys(bzl)-gly-OH, also known as N-benzylcysteine-glycine or Z-Cys(Bn)-Gly-OH, is a synthetic tripeptide that plays a significant role in peptide synthesis due to its unique structural properties. This compound features a cysteine residue protected by a benzyl group, which allows for selective reactions during the synthesis of peptides and proteins.

Structural Overview

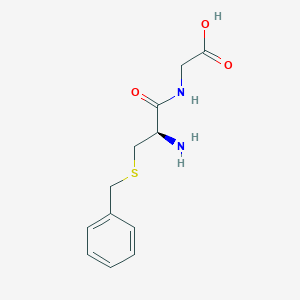

The structure of this compound consists of three key components:

- Cysteine (Cys) : The amino acid modified with a benzyl group to protect its reactive thiol group (-SH).

- Glycine (Gly) : The simplest amino acid contributing to the tripeptide structure.

- Hydroxyl Group (OH) : Present at the terminal end, enhancing the compound's reactivity.

This compound is synthesized through condensation reactions, commonly involving N-benzylcysteine and glycine methyl ester, followed by hydrolysis to yield the final product.

1. Peptide Synthesis

This compound serves primarily as a building block in peptide synthesis. The protective benzyl group allows for controlled introduction of cysteine residues into peptide chains. Once deprotected, the free thiol group can participate in various biochemical reactions, such as:

- Disulfide Bond Formation : Essential for stabilizing protein structures.

- Metal Ion Interaction : Important for enzyme activity and structural integrity of metalloproteins .

3. Biological Mechanisms

Although this compound does not have a defined mechanism of action itself, its role in facilitating the formation of biologically active peptides is critical. The protective group allows for:

- Selective Deprotection : Enabling further modifications that are crucial for biological functions.

- Controlled Reactivity : Minimizing side reactions during peptide synthesis .

Case Study 1: Synthesis and Reactivity

In a study examining various cysteine protecting groups, this compound was highlighted for its ability to undergo selective deprotection using reagents like hydrogenolysis. This method effectively removes the benzyl group while preserving the integrity of the peptide backbone .

Case Study 2: Antioxidative Activity

Research on related hydroxycinnamoyl-peptides demonstrated that peptides with cysteine derivatives exhibited synergistic antioxidative activities. This suggests that similar compounds like this compound could be explored for their potential antioxidant properties in biological systems .

Comparative Analysis of Cysteine Protecting Groups

| Protecting Group | Deprotection Method | Application Area |

|---|---|---|

| Benzyl (Bzl) | Hydrogenolysis | Peptide synthesis |

| Acetamidomethyl | Acidic conditions | Drug development |

| Trityl | Acidic or basic conditions | Protein chemistry |

This table illustrates various protecting groups used for cysteine in peptide synthesis and their respective applications and deprotection methods.

特性

IUPAC Name |

2-[[(2R)-2-amino-3-benzylsulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c13-10(12(17)14-6-11(15)16)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOHJUDJUVTRCF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427059 | |

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-84-3 | |

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。